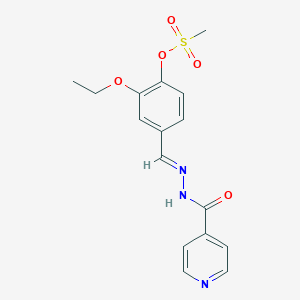![molecular formula C28H34N6O4 B304862 4-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone](/img/structure/B304862.png)
4-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a hydrazone derivative of pyrimidine and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase cascade. Additionally, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is crucial for DNA replication and cell division.
Biochemical and physiological effects:
In addition to its anticancer activity, 4-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has been reported to have other biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines. It has also been shown to have antioxidant activity and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone in lab experiments is its potent anticancer activity. This makes it a promising candidate for the development of new cancer therapies. However, the compound has some limitations as well. It is relatively unstable and can degrade over time, which can affect the reproducibility of experimental results.
Future Directions
There are several future directions for research on 4-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone. One area of research is the development of more stable derivatives of the compound that can be used in clinical trials. Another direction is the investigation of the compound's potential as a treatment for other diseases, such as inflammation and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify its molecular targets.
Synthesis Methods
The synthesis of 4-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has been reported using various methods. One such method involves the reaction of 2,6-dimorpholin-4-ylpyrimidine-4-carbaldehyde with 2-(3-methylphenoxy)ethanamine in the presence of hydrazine hydrate. The reaction is carried out in ethanol under reflux for several hours to obtain the desired product.
Scientific Research Applications
4-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has been studied for its potential therapeutic applications. One of the major areas of research is its anticancer activity. Studies have shown that this compound has potent cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
Product Name |
4-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone |
|---|---|
Molecular Formula |
C28H34N6O4 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
N-[(E)-[4-[2-(3-methylphenoxy)ethoxy]phenyl]methylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C28H34N6O4/c1-22-3-2-4-25(19-22)38-18-17-37-24-7-5-23(6-8-24)21-29-32-26-20-27(33-9-13-35-14-10-33)31-28(30-26)34-11-15-36-16-12-34/h2-8,19-21H,9-18H2,1H3,(H,30,31,32)/b29-21+ |
InChI Key |
KFPWFQPFWZMQPZ-XHLNEMQHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)/C=N/NC3=CC(=NC(=N3)N4CCOCC4)N5CCOCC5 |
SMILES |
CC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C=NNC3=NC(=NC(=C3)N4CCOCC4)N5CCOCC5 |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C=NNC3=CC(=NC(=N3)N4CCOCC4)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6Z)-6-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304779.png)
![5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304781.png)
![N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide](/img/structure/B304784.png)
![N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide](/img/structure/B304785.png)
![N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide](/img/structure/B304786.png)

![(6Z)-5-imino-6-(naphthalen-1-ylmethylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304789.png)
![4-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B304791.png)
![(4E)-4-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B304792.png)
![6-({1-[2-(2,4-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304794.png)
![(4E)-4-(3-methoxy-4-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B304796.png)
![5-imino-6-({1-[2-(3-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304799.png)
![6-({1-[2-(3,5-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304800.png)
![6-({1-[2-(2,4-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304801.png)